Isoleucylphenylalanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-3-methylpentanoyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-10(2)13(16)14(18)17-12(15(19)20)9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9,16H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDZARSFSMZOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoleucyl-Phenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028914 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Architecture and Conformational Dynamics of Isoleucylphenylalanine
Stereochemical Configuration and Absolute Configuration of the Dipeptide
The stereochemistry of Isoleucylphenylalanine is complex due to the presence of multiple chiral centers. The constituent amino acid L-phenylalanine has one stereocenter at its alpha-carbon (Cα), which possesses the (S) configuration in almost all naturally occurring proteins. testbook.com
L-isoleucine is one of two proteinogenic amino acids that have two stereogenic centers, at both the alpha-carbon (Cα) and the beta-carbon (Cβ). testbook.com For the naturally occurring L-isoleucine, the absolute configuration is defined as (2S, 3S). testbook.com Consequently, the most common form of the dipeptide, L-Isoleucyl-L-phenylalanine, has a specific absolute configuration of (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoic acid. nih.gov The existence of these multiple chiral centers gives rise to several possible diastereomers, such as D-Ile-L-Phe and L-Ile-D-Phe, each with distinct threedimensional structures and properties. mdpi.com
| Stereoisomer | Chiral Center Configurations | Full IUPAC Name |
| L-Isoleucyl-L-phenylalanine | Isoleucine (2S, 3S), Phenylalanine (2S) | (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoic acid nih.gov |
| D-Isoleucyl-D-phenylalanine | Isoleucine (2R, 3R), Phenylalanine (2R) | (2R)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoic acid |
| L-Isoleucyl-D-phenylalanine | Isoleucine (2S, 3S), Phenylalanine (2R) | (2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoic acid |
| D-Isoleucyl-L-phenylalanine | Isoleucine (2R, 3R), Phenylalanine (2S) | (2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoic acid |
Peculiarities of the Peptide Bond and its Electronic Structure in this compound
The peptide bond is the amide linkage formed between the carboxyl group of isoleucine and the amino group of phenylalanine. usmf.md A key feature of this bond is its partial double-bond character, which arises from resonance, specifically the delocalization of the nitrogen atom's lone pair of electrons towards the carbonyl carbon. msu.eduvanderbilt.edu This electronic delocalization results in several critical consequences for the structure of this compound:
Planarity: The atoms involved in the peptide group (C-CO-NH-Cα) lie in the same plane. oup.com
Rigidity: Rotation around the C-N peptide bond is significantly restricted, making this part of the peptide backbone rigid. msu.edumedschoolcoach.com Most peptide bonds adopt a trans configuration, where the α-carbons of the adjacent amino acids are on opposite sides of the peptide bond, to minimize steric hindrance. oup.com
Electronic Influence of Side Chains: The electronic properties of the isoleucine and phenylalanine side chains can exert effects across the peptide bond. nih.gov The bulky, electron-donating alkyl side chain of isoleucine and the aromatic ring of phenylalanine influence the electron density distribution along the peptide backbone, which can affect local geometry and reactivity. nih.gov
Theoretical Conformational Space Exploration and Preferred Rotameric States
The conformational landscape of this compound is vast, defined by the possible values of the φ and ψ dihedral angles for each residue. Theoretical explorations of this space aim to identify low-energy, preferred conformations. Studies on dipeptides and short peptides containing isoleucine and phenylalanine reveal that their conformational preferences are a balance between minimizing steric clashes and optimizing intramolecular interactions. mdpi.com
Computational studies on tripeptides containing these amino acids show that while many conformations are available in solution, only a few, such as extended β-strand and turn-like structures, are predominantly observed in assembled states. researchgate.net For the isolated this compound dipeptide, the bulky nature of both side chains plays a significant role. The sec-butyl group of isoleucine and the benzyl (B1604629) group of phenylalanine create considerable steric constraints that limit the accessible regions of the Ramachandran plot.
X-ray crystallography of L-Isoleucyl-L-phenylalanine dihydrate has revealed that it adopts a rare conformation typically associated with hydrophobic dipeptides that form specific nanostructures. researchgate.net This conformation involves one side chain positioned above the peptide backbone. researchgate.net This experimental finding highlights that specific packing forces in the solid state can stabilize conformations that might be less populated in solution.
Intramolecular Interactions, Hydrogen Bonding Networks, and Solvation Effects
The three-dimensional structure of this compound is stabilized by a network of non-covalent interactions.
Intramolecular Hydrogen Bonding: Hydrogen bonds can form within the molecule, for instance, between the N-H of the peptide bond and a carbonyl oxygen, or involving the terminal amino and carboxyl groups. researchgate.netlibretexts.org The formation of these bonds can lead to more compact, folded conformations and is a key factor in stabilizing secondary structures in larger peptides. nih.gov The ability to form intramolecular hydrogen bonds can mask polar groups, which has significant implications for properties like membrane permeability. rsc.org
Hydrophobic Interactions: The nonpolar side chains of isoleucine and phenylalanine tend to interact favorably with each other, minimizing their contact with a polar solvent like water. This hydrophobic collapse is a major driving force in peptide folding.
Computational Approaches to this compound Structure Prediction and Dynamics Simulation
Computational chemistry provides powerful tools for investigating the molecular architecture and dynamic behavior of dipeptides like this compound at an atomic level of detail. arxiv.org
Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods widely used to study the conformational dynamics of biomolecules in a solution environment. ruhr-uni-bochum.de
Molecular Mechanics (MM): This approach uses a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. It is used for energy minimization to find stable, low-energy conformations.
Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of atoms change over time. This allows for the exploration of the conformational space and the study of dynamic processes. For this compound, MD simulations can reveal the flexibility of the backbone and side chains, the lifetimes of intramolecular hydrogen bonds, and the organization of solvent molecules around the dipeptide. nih.gov These simulations are crucial for understanding how the dipeptide behaves in a realistic aqueous or non-aqueous environment.
Quantum chemical (QC) methods, such as Density Functional Theory (DFT), are used to provide a more fundamental understanding of the electronic structure, properties, and reactivity of molecules by solving approximations to the Schrödinger equation. rsc.orgresearchgate.net
Electronic Structure Analysis: QC calculations can determine the electron density distribution, molecular orbital energies, and partial atomic charges of this compound. nih.gov This information is vital for understanding the nature of the peptide bond, the polarity of the molecule, and the sites most susceptible to chemical reaction. nih.gov
Reactivity Analysis: By calculating the energies of reactants, transition states, and products, QC methods can be used to predict reaction pathways and activation barriers. rsc.org For instance, these calculations can elucidate the mechanism of peptide bond hydrolysis or formation. nih.gov
Hybrid QM/MM Approaches: For larger systems, a hybrid approach combining Quantum Mechanics and Molecular Mechanics (QM/MM) is often employed. The chemically active region (e.g., the peptide bond) is treated with high-level QC methods, while the rest of the system, including the solvent, is modeled using a more computationally efficient MM force field. nih.gov This allows for the accurate study of reactions and electronic properties within a complex environment.
Conformational Ensemble Analysis via Advanced Sampling Techniques
The biological function and physicochemical properties of dipeptides such as this compound are intrinsically linked to their three-dimensional structure and dynamic behavior in solution. A single, static structure is insufficient to describe the molecule, which instead exists as a dynamic ensemble of interconverting conformations. Advanced computational sampling techniques are crucial for exploring the potential energy surface (PES) of the dipeptide, identifying stable conformational states, and understanding the thermodynamics and kinetics of their transitions. sydney.edu.auwikipedia.orgpsu.edu
Molecular dynamics (MD) and Monte Carlo (MC) simulations are foundational methods for studying these conformational ensembles. nih.govnih.govyoutube.com MD simulations, for instance, calculate the trajectory of atoms over time by integrating Newton's laws of motion, providing a view of the molecule's dynamic nature. nih.govnih.govresearchgate.net However, standard MD simulations can be limited by the challenge of adequately sampling the vast conformational space, as the simulation may become trapped in local energy minima, failing to cross high-energy barriers within accessible timescales. wikipedia.orgacs.org
To overcome these limitations, enhanced sampling techniques have been developed to accelerate the exploration of the conformational landscape. nih.govacs.org These methods are essential for obtaining a statistically meaningful description of the full conformational ensemble of flexible molecules like this compound. nih.gov
Key advanced sampling techniques include:
Replica Exchange Molecular Dynamics (REMD) : This method involves running multiple simulations of the system in parallel at different temperatures. acs.org By allowing exchanges between these replicas, conformations from high-temperature simulations (which can more easily overcome energy barriers) can propagate to the lower, reference temperature, thereby enhancing the sampling of the conformational space. acs.orgacs.org Variants like Hamiltonian-REMD specifically modify parts of the potential energy function to achieve enhanced sampling with fewer replicas. acs.org
Metadynamics : This technique accelerates the exploration of the PES by adding a history-dependent bias potential to the system's Hamiltonian. researchgate.net This bias potential discourages the system from revisiting previously explored conformations and pushes it to explore new regions of the conformational space, effectively "filling" the energy wells to overcome barriers. researchgate.net
Simulated Annealing : This method involves periodically raising and then slowly lowering the temperature of the simulation. The increased thermal energy allows the system to surmount energy barriers, while the slow cooling phase helps it to settle into low-energy minima. This technique is well-suited for characterizing very flexible systems. sydney.edu.auwikipedia.org
Research on the conformational landscape of this compound and its stereoisomers has utilized some of these computational approaches to correlate conformation with properties like self-assembly and aggregation. For instance, MD simulations have been employed to investigate the conformational changes of L-Isoleucyl-L-Phenylalanine in an aqueous environment. dergipark.org.tr Such studies typically involve placing the dipeptide in a simulation box with water molecules, neutralizing the system with ions, and then minimizing the energy to find stable conformations before running the production simulation. dergipark.org.trresearchgate.net
Studies on the closely related heterochiral dipeptide D-Phe-L-Ile reveal a complex conformational landscape characterized by both folded and extended conformers. units.it The equilibrium between these states is a key determinant of the dipeptide's supramolecular behavior, such as its propensity to form gels or crystals. units.it Analysis suggests that for hydrogel-forming dipeptides like D-Phe-L-Ile, the conformational equilibrium is shifted towards extended, β-strand-like structures that favor fibrillation. units.it In contrast, dipeptides that readily crystallize tend to adopt folded conformations in solution that are similar to those found in the crystal lattice. units.it
The specific conformations adopted by this compound are defined by the dihedral angles of its backbone (φ, ψ) and side chains (χ). The crystal structure of L-Isoleucyl-L-phenylalanine dihydrate, for example, shows a specific conformation where the molecule is part of a structure divided into distinct hydrophobic and hydrophilic layers. researchgate.net Solid-state NMR studies, combined with Density Functional Theory (DFT) calculations, have confirmed that the self-assembled nanofiber structure of L-Ile-L-Phe closely reflects its crystal structure. mdpi.com
The table below summarizes key conformational states identified for this compound and related dipeptides from computational and experimental studies.
Table 1: Conformational States of this compound and Related Dipeptides
| Conformation Type | Key Structural Features | Predominant in | Technique(s) |
|---|---|---|---|
| Extended | β-strand-like structures. | D-Phe-L-Ile hydrogels | In silico analysis, ECD Spectroscopy |
| Folded | Compact structures resembling the crystal state. | Crystallizing dipeptides | In silico analysis, ECD Spectroscopy |
| Layered | Conformation within distinct hydrophobic and hydrophilic layers. | L-Ile-L-Phe dihydrate crystals | X-ray Crystallography |
| Nanofiber | Highly ordered, self-assembled structure. | Self-assembled L-Ile-L-Phe | Solid-State NMR, DFT Calculations |
This table is generated based on findings from multiple sources. researchgate.netunits.itmdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| L-Isoleucyl-L-Phenylalanine |
| D-Phenylalanyl-L-Isoleucine |
| Phenylalanine |
| Isoleucine |
| Valine |
Biosynthetic and Biodegradative Pathways of Isoleucylphenylalanine
Enzymatic Formation Mechanisms
The formation of isoleucylphenylalanine is primarily a result of the incomplete breakdown of larger proteins. This process, known as proteolysis, is carried out by a variety of enzymes called proteases.
Specific Proteolytic Cleavage: During protein digestion or cellular protein turnover, proteases cleave the peptide bonds that link amino acids together. The specificity of these enzymes determines the resulting peptide fragments. For instance, endopeptidases cleave within the protein chain, while exopeptidases remove amino acids from the ends. The generation of this compound specifically requires the cleavage of a protein chain where an isoleucine residue is followed by a phenylalanine residue. Enzymes like pepsin, trypsin, and chymotrypsin, which are central to digestion, can generate a diverse pool of di- and tripeptides, including this compound, from dietary proteins.
Ligase-Mediated Synthesis: While less common for a simple dipeptide like this compound, aminoacyl-tRNA synthetases, enzymes crucial for protein synthesis, can sometimes catalyze the formation of dipeptides. These enzymes typically attach specific amino acids to their corresponding transfer RNA (tRNA) molecules. However, under certain in vitro conditions, they can also ligate two amino acids together. For example, phenylalanyl-tRNA synthetase has been shown to hydrolyze misacylated isoleucyl-tRNA(Phe), a process that involves the recognition of both isoleucine and phenylalanine. nih.govpnas.org This highlights the potential for enzymatic machinery to be involved in dipeptide formation outside of simple proteolysis, although direct ligase-mediated synthesis of this compound as a primary function is not well-documented.
Considerations for Non-Ribosomal Peptide Synthetase (NRPS) Involvement in Specific Organisms
Non-ribosomal peptide synthetases (NRPSs) are large, multi-enzyme complexes found in bacteria and fungi that synthesize a wide array of peptides without the use of a ribosome and messenger RNA template. wikipedia.orgfrontiersin.org These peptides often have complex structures and diverse biological activities. wikipedia.org
NRPSs work in a modular fashion, with each module responsible for the incorporation of a specific amino acid. wikipedia.orguzh.ch An adenylation (A) domain within a module selects and activates a specific amino acid, which is then transferred to a peptidyl carrier protein (PCP) domain. uzh.ch A condensation (C) domain then catalyzes the formation of a peptide bond between the amino acids on adjacent PCP domains. frontiersin.org
While there is no direct evidence of an NRPS specifically dedicated to the synthesis of only this compound, it is plausible that this dipeptide could be a substructure or a breakdown product of a larger non-ribosomal peptide. For example, the biosynthesis of gramicidin (B1672133) S, a cyclic decapeptide antibiotic, involves an NRPS that activates phenylalanine. embopress.org Many other non-ribosomal peptides incorporate both isoleucine and phenylalanine. For instance, raocyclamide A, a cyanobacterium-derived cyclic hexapeptide, contains both D-isoleucine and D-phenylalanine. mdpi.com The degradation of such larger, complex peptides could be a source of this compound in organisms that produce them.
Natural Occurrence and Distribution in Diverse Biological Matrices
This compound, as a product of protein breakdown, can be found in various biological contexts.
Table 1: Natural Occurrence of this compound
| Biological Matrix | Description |
|---|---|
| Microbial Secretomes | Bacteria and fungi secrete a variety of enzymes and metabolites into their environment. The breakdown of proteins in the growth medium by secreted proteases can lead to the accumulation of dipeptides like this compound. |
| Plant Extracts | Plants contain a vast array of proteins. Extracts from various plant tissues, particularly those rich in protein, would likely contain this compound as a result of endogenous protease activity or extraction procedures that cause protein degradation. |
| Fermentation Broths | Fermentation processes, which often utilize protein-rich substrates, are environments where microbial proteases are highly active. Consequently, fermentation broths can be a source of various peptides, including this compound. |
| In vitro enzymatic digests | In laboratory settings, the controlled digestion of proteins by specific proteases is a common technique. The resulting digest is a complex mixture of peptides, the composition of which, including the presence of this compound, depends on the primary sequence of the protein and the specificity of the enzyme used. |
| Food Products | As a product of protein digestion, this compound is expected to be present in protein-rich foods, particularly those that have undergone some form of processing or aging that involves enzymatic activity. Foods rich in phenylalanine and isoleucine include meat, poultry, fish, eggs, dairy products, soy products, nuts, and seeds. foodunfolded.comtuasaude.comhealthline.com |
Enzymatic Hydrolysis and Peptide Cleavage Mechanisms by Specific Peptidases and Proteases
Just as proteases can form this compound from larger proteins, they are also responsible for its degradation. The breakdown of this dipeptide is a crucial step in the complete recycling of amino acids.
Specific Peptidases: Dipeptidases are enzymes that specifically hydrolyze dipeptides into their constituent amino acids. These enzymes are found in various organisms and cellular compartments, including the brush border of the small intestine, where they play a vital role in the final stages of protein digestion. The hydrolysis of this compound by a dipeptidase would yield free isoleucine and phenylalanine, which can then be absorbed and utilized by the organism.
Proteases: While less specific than dipeptidases, some proteases can also cleave dipeptides. For example, certain metalloproteases have broad specificity and can hydrolyze small peptides. The enzymatic extraction of amino acids from fish waste using enzymes like Alcalase (a serine endopeptidase) and Neutrase (a neutral metallo endoprotease) demonstrates the ability of these enzymes to act on peptide bonds and release free amino acids, which would involve the cleavage of dipeptides like this compound. researchgate.net
A study on Escherichia coli demonstrated that phenylalanyl-tRNA synthetase possesses a hydrolytic activity that can deacylate misacylated Ile-tRNA(Phe), releasing isoleucine and active tRNA(Phe). nih.govpnas.org This indicates a highly specific enzymatic mechanism for cleaving the bond between isoleucine and a phenylalanine-related molecule, highlighting the cell's ability to recognize and break down such pairings.
Metabolic Fates and Interconversions in Model Biological Systems
Once hydrolyzed into its constituent amino acids, isoleucine and phenylalanine enter the central metabolic pathways of the organism.
In bacterial cultures: Bacteria like E. coli can utilize both isoleucine and phenylalanine as sources of carbon and nitrogen. Phenylalanine can be degraded through various pathways. For instance, in Phaeobacter gallaeciensis, phenylalanine is converted to phenylpyruvate and then to phenylacetyl-CoA, which enters the central phenylacetate (B1230308) catabolic pathway. researchgate.net Genetically engineered strains of E. coli have been developed to enhance the breakdown of phenylalanine, converting it to trans-cinnamate or phenylpyruvate. acs.org
Isoleucine degradation in bacteria typically leads to the formation of acetyl-CoA and propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. basicmedicalkey.com
In yeast: Similar to bacteria, yeast can metabolize isoleucine and phenylalanine. These amino acids can be used for the synthesis of new proteins or be deaminated, with their carbon skeletons entering central carbon metabolism. The specific pathways are well-conserved among eukaryotes.
The metabolic fate of this compound is ultimately tied to the metabolic needs of the organism. The constituent amino acids can be:
Incorporated into new proteins: Both isoleucine and phenylalanine are essential building blocks for protein synthesis.
Used as energy sources: The carbon skeletons of both amino acids can be catabolized to produce energy in the form of ATP. basicmedicalkey.com
Converted to other molecules: Phenylalanine is a precursor for the synthesis of tyrosine and other important molecules like neurotransmitters. tuasaude.comhealthline.comnih.gov
The study of the metabolic pathways of dipeptides like this compound in model systems such as bacterial and yeast cultures provides valuable insights into the fundamental processes of nutrient utilization and metabolic regulation. researchgate.netfrontiersin.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Isoleucine |
| Phenylalanine |
| Pepsin |
| Trypsin |
| Chymotrypsin |
| Aminoacyl-tRNA synthetases |
| Phenylalanyl-tRNA synthetase |
| Isoleucyl-tRNA(Phe) |
| Gramicidin S |
| Raocyclamide A |
| Dipeptidases |
| Alcalase |
| Neutrase |
| Phenylpyruvate |
| Phenylacetyl-CoA |
| Acetyl-CoA |
| Propionyl-CoA |
| Tyrosine |
Chemical Synthesis Methodologies for Isoleucylphenylalanine
Solid-Phase Peptide Synthesis (SPPS) Strategies for Dipeptide Assembly
Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method where the peptide chain is assembled sequentially while one end is anchored to an insoluble polymer support, or resin. chempep.comreddit.com This approach simplifies the purification process, as excess reagents and soluble byproducts are removed by simple filtration and washing after each reaction step. chempep.commdpi.org The synthesis of Isoleucylphenylalanine via SPPS begins with the C-terminal amino acid, phenylalanine, attached to the resin, followed by the coupling of isoleucine. wpmucdn.com
Wang Resin: A p-alkoxybenzyl alcohol-based resin, it is commonly used in Fmoc-based SPPS. The peptide is attached via an ester linkage that is stable to the basic conditions used for Fmoc deprotection but is readily cleaved with strong acid, typically Trifluoroacetic acid (TFA). chempep.commesalabs.com
2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-sensitive resin, allowing for the cleavage of the completed peptide under very mild acidic conditions. chempep.comacsgcipr.org This is particularly advantageous for producing protected peptide fragments that might be used in further segment condensation. peptide.com
The loading efficiency, defined as the amount of the first amino acid attached per gram of resin (mmol/g), is a key parameter. chempep.com Optimizing loading is crucial to balance high yield with the prevention of steric hindrance and aggregation that can occur at excessively high loading capacities. chempep.com Loading is typically determined by spectrophotometrically quantifying the amount of Fmoc group released after a controlled deprotection step.
| Resin Type | Linker Type | Typical Loading (mmol/g) | Key Feature |
| Wang Resin | p-Alkoxybenzyl ester | 0.5 - 1.0 | Standard for Fmoc chemistry, cleaved by strong acid (TFA). chempep.com |
| 2-Chlorotrityl Chloride Resin | Trityl | 0.4 - 1.6 | Highly acid-sensitive, allows for mild cleavage. chempep.comacsgcipr.org |
| Merrifield Resin | Benzyl (B1604629) ester | 0.5 - 2.0 | Standard for Boc chemistry, requires strong acid (HF) for cleavage. chempep.com |
To ensure the specific formation of the peptide bond between the carboxyl group of isoleucine and the amino group of phenylalanine, temporary protecting groups are used for the α-amino groups. The two dominant strategies are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. americanpeptidesociety.orglifetein.com
Fmoc Strategy: This is the more modern and widely used approach. lifetein.com The Fmoc group is base-labile and is removed using a solution of a secondary amine, typically 20-50% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). lifetein.comcreative-peptides.com This deprotection is mild, which is a significant advantage. lifetein.com The side chains of the amino acids are protected with acid-labile groups. slideshare.net
Boc Strategy: This was one of the first widely adopted methods. americanpeptidesociety.org The Boc group is acid-labile and is removed with a moderately strong acid, such as TFA. creative-peptides.com The side-chain protecting groups in this strategy are designed to be stable to TFA but are removed simultaneously with cleavage from the resin using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). peptide.com
For the synthesis of this compound, only the N-terminal α-amino group of the incoming isoleucine requires protection. Neither isoleucine nor phenylalanine has a side chain that typically requires protection during dipeptide synthesis under standard conditions.
| Protecting Group | Chemical Name | Abbreviation | Deprotection Conditions |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF. lifetein.comcreative-peptides.com |
| Boc | tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA). creative-peptides.com |
The formation of the amide bond (peptide bond) is not thermodynamically favorable and requires the activation of the carboxyl group of the incoming amino acid (isoleucine). creative-peptides.comlibretexts.org This is achieved using coupling reagents. creative-peptides.com The activated isoleucine is then added to the resin-bound phenylalanine, which has a free amino group after the deprotection step. wpmucdn.com
Common classes of coupling reagents include:
Carbodiimides: Such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC). libretexts.orgamericanpeptidesociety.org These are often used with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce the risk of racemization. americanpeptidesociety.orgbachem.com
Aminium/Uronium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid coupling with minimal side reactions. bachem.compeptide.com These are typically used in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). bachem.com
The reaction is typically carried out in a polar aprotic solvent like DMF or N-Methyl-2-pyrrolidone (NMP) at room temperature. bachem.com The completion of the coupling reaction can be monitored using a qualitative test like the Kaiser (ninhydrin) test, which detects free primary amines. lifetein.com
| Coupling Reagent | Class | Activator/Base | Common Solvent |
| DIC/HOBt | Carbodiimide | HOBt | DMF, DCM |
| HBTU | Aminium Salt | DIPEA | DMF, NMP |
| HATU | Aminium Salt | DIPEA | DMF, NMP |
The final step in SPPS is the cleavage of the dipeptide from the resin support. thermofisher.com The conditions for this step are dictated by the type of resin and linker used. biosynth.comthermofisher.com
For Wang resin , cleavage is achieved using a high concentration of TFA, typically in a "cocktail" containing scavengers. thermofisher.comsigmaaldrich.com A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The scavengers are crucial to trap the reactive carbocations generated from the linker and any side-chain protecting groups, preventing unwanted side reactions with the peptide. sigmaaldrich.com
For 2-CTC resin , much milder conditions, such as a dilute solution of TFA in dichloromethane (B109758) (DCM), can be used. acsgcipr.org
Since this compound does not have reactive side chains requiring protection, the cleavage step simultaneously removes the peptide from the resin without the need for additional deprotection steps. sigmaaldrich.com After cleavage, the peptide is typically precipitated from the acidic solution using cold diethyl ether, collected by filtration or centrifugation, and then purified, usually by chromatography. thermofisher.com
Solution-Phase Peptide Synthesis (LPPS) Approaches
Solution-phase peptide synthesis, also known as liquid-phase synthesis, involves carrying out the reactions in a homogeneous solution. chempep.com While it can be more labor-intensive due to the need for purification of intermediates after each step, it is highly scalable and suitable for large-scale industrial production. chempep.comwikipedia.org
For a short peptide like this compound, a common LPPS strategy is fragment condensation. wikipedia.org In this approach, the two amino acid "fragments" are prepared with appropriate protecting groups and then coupled in solution. springernature.com
A typical procedure would involve:
Protection: The α-amino group of isoleucine is protected (e.g., with a Boc group), and the carboxyl group of phenylalanine is protected (e.g., as a methyl or benzyl ester).
Activation & Coupling: The carboxyl group of Boc-Isoleucine is activated using a coupling reagent (e.g., DCC or EDC) and then reacted with the free amino group of the Phenylalanine-ester. americanpeptidesociety.org This forms the protected dipeptide, Boc-Ile-Phe-OR.
Deprotection: The protecting groups are sequentially removed to yield the final this compound dipeptide.
This method allows for the purification and characterization of intermediates, ensuring the quality of the final product. chempep.com While stepwise elongation is also possible in solution, fragment condensation is often preferred for its efficiency in building small peptide chains. springernature.comnih.gov
Table of Compounds
| Full Chemical Name | Abbreviation |
| This compound | Ile-Phe |
| 9-Fluorenylmethyloxycarbonyl | Fmoc |
| tert-Butoxycarbonyl | Boc |
| Trifluoroacetic acid | TFA |
| N,N-Dimethylformamide | DMF |
| Dichloromethane | DCM |
| N-Methyl-2-pyrrolidone | NMP |
| N,N'-Dicyclohexylcarbodiimide | DCC |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-Hydroxybenzotriazole | HOBt |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |
| N,N-Diisopropylethylamine | DIPEA |
| Triisopropylsilane | TIS |
| Hydrogen Fluoride | HF |
N-Terminal and C-Terminal Derivatization Strategies for Solution Synthesis
In the solution-phase synthesis of this compound, the selective protection of the α-amino group of isoleucine and the α-carboxyl group of phenylalanine is a critical first step. This strategy ensures that the peptide bond forms exclusively between the carboxyl group of isoleucine and the amino group of phenylalanine.
N-Terminal Protection of Isoleucine:
The amino group of isoleucine is typically protected to prevent self-coupling or reaction with the activated carboxyl group of another isoleucine molecule. Common N-terminal protecting groups include:
tert-Butyloxycarbonyl (Boc): This group is introduced by reacting isoleucine with di-tert-butyl dicarbonate. The Boc group is stable under a variety of reaction conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA).
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is attached to the amino group of isoleucine using Fmoc-chloride or Fmoc-succinimide. It is stable to acidic conditions but is cleaved by mild bases, typically a solution of piperidine in an organic solvent.
Benzyloxycarbonyl (Z or Cbz): This protecting group is introduced using benzyl chloroformate. It is stable to mild acidic and basic conditions and is typically removed by catalytic hydrogenation.
C-Terminal Protection of Phenylalanine:
The carboxyl group of phenylalanine must be protected to prevent it from reacting with the activated carboxyl group of isoleucine. This protection is usually achieved by converting the carboxylic acid into an ester:
Methyl or Ethyl Esters: These are simple esters formed by reacting phenylalanine with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst. They are typically removed by saponification with a mild base.
Benzyl Ester (OBn): This ester is formed by reacting phenylalanine with benzyl alcohol. A key advantage of the benzyl ester is its removal by hydrogenolysis, which provides orthogonal deprotection conditions relative to acid- or base-labile N-terminal protecting groups.
tert-Butyl Ester (OtBu): This bulky ester is stable to many reaction conditions but can be cleaved with strong acids, similar to the Boc group.
Coupling and Deprotection:
Once the protected amino acids are prepared (e.g., Boc-Isoleucine and Phenylalanine methyl ester), they are coupled using a reagent that activates the carboxyl group of isoleucine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.
Following the formation of the protected dipeptide (e.g., Boc-Ile-Phe-OMe), the protecting groups are removed in a stepwise manner to yield the final this compound dipeptide. The specific deprotection steps are dictated by the choice of protecting groups used in the initial derivatization.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Mild Acid (e.g., TFA) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild Base (e.g., Piperidine) |
| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic Hydrogenation |
| Methyl/Ethyl Ester | OMe/OEt | Methanol/Ethanol, Acid | Mild Base (Saponification) |
| Benzyl Ester | OBn | Benzyl alcohol | Catalytic Hydrogenation |
| tert-Butyl Ester | OtBu | Isobutylene, Acid | Strong Acid (e.g., TFA) |
Enzymatic Synthesis of this compound (e.g., Using Proteases in Reverse Reactions or Other Biocatalysts)
Enzymatic synthesis offers a green and stereospecific alternative to chemical methods for the production of this compound. This approach typically utilizes enzymes, such as proteases, in a reverse hydrolysis reaction or other biocatalysts that can form peptide bonds.
The enzymatic synthesis of dipeptides can be approached in two primary ways: thermodynamically controlled synthesis and kinetically controlled synthesis.
Thermodynamically Controlled Synthesis:
In this approach, the equilibrium of the protease-catalyzed reaction is shifted towards synthesis rather than hydrolysis. This is typically achieved by reducing the water activity in the reaction medium. Strategies to achieve this include:
Use of Organic Solvents: Performing the reaction in organic solvents or aqueous-organic solvent mixtures can favor the synthesis of the peptide bond.
Low Water Content: Reactions can be carried out in systems with minimal water, such as in the presence of water-miscible organic solvents or in biphasic systems.
Product Precipitation: If the synthesized dipeptide, this compound, is insoluble in the reaction medium, its precipitation will drive the equilibrium towards further product formation.
Kinetically Controlled Synthesis:
This method involves the use of an activated acyl donor, typically an ester of the N-protected amino acid (e.g., N-protected Isoleucine methyl ester). The enzyme catalyzes the aminolysis of this ester by the C-terminal amino acid (Phenylalanine). This reaction is generally faster than the competing hydrolysis of the ester, leading to the accumulation of the dipeptide.
Enzymes for Dipeptide Synthesis:
Several classes of enzymes can be employed for the synthesis of dipeptides like this compound:
Proteases: Enzymes such as thermolysin, papain, and α-chymotrypsin are commonly used. The choice of protease depends on its substrate specificity. For the synthesis of this compound, a protease that recognizes and cleaves (and therefore can form a bond with) hydrophobic amino acid residues would be suitable.
Lipases: While primarily known for their role in lipid metabolism, some lipases can also catalyze the formation of peptide bonds, particularly in non-aqueous environments.
Aminopeptidases: Certain aminopeptidases can be used for dipeptide synthesis under specific conditions.
The selection of the enzyme, reaction medium, and whether the amino acid precursors are protected or unprotected are crucial parameters that need to be optimized for the efficient synthesis of this compound. The use of immobilized enzymes is also a common strategy to facilitate catalyst recovery and reuse.
| Enzyme Type | Synthesis Control | Typical Reaction Conditions |
| Proteases (e.g., Thermolysin) | Thermodynamic/Kinetic | Aqueous buffer, organic co-solvents, or biphasic systems |
| Papain | Kinetic | Near-neutral pH, often with a protected acyl donor |
| α-Chymotrypsin | Kinetic | Specific for aromatic C-terminal residues (like Phenylalanine) |
| Lipases | Thermodynamic | Non-aqueous (organic) solvents |
Purification and Isolation Methodologies from Synthetic Mixtures
Following the synthesis of this compound, the crude reaction mixture will contain the desired dipeptide along with unreacted starting materials, coupling reagents, by-products, and any protecting groups that have been cleaved. The purification and isolation of the target dipeptide are therefore essential steps to obtain a product of high purity. Due to the hydrophobic nature of both isoleucine and phenylalanine, this compound is a relatively non-polar dipeptide, which influences the choice of purification techniques.
Chromatographic Methods:
Chromatography is the most powerful and widely used technique for the purification of peptides.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for peptide purification. A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). The hydrophobic this compound will be retained on the column and can be eluted by increasing the concentration of the organic solvent.
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. At a pH below its isoelectric point (pI), this compound will have a net positive charge and can be purified using a cation-exchange resin. Conversely, at a pH above its pI, it will have a net negative charge and can be purified on an anion-exchange resin. Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase.
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. While less effective for separating small molecules with similar sizes like a dipeptide from its constituent amino acids, it can be useful for removing high molecular weight impurities or for buffer exchange.
Crystallization:
Crystallization is a highly effective method for obtaining pure compounds. If this compound can be induced to form a crystalline solid, this can be a very efficient and scalable purification method. The process involves dissolving the crude dipeptide in a suitable solvent and then changing the conditions (e.g., cooling, adding a non-solvent) to induce crystallization, leaving the impurities in the solution.
Extraction:
Liquid-liquid extraction can be used as an initial purification step to remove certain impurities. For example, after a coupling reaction, an aqueous wash can remove water-soluble reagents and by-products, while the protected dipeptide remains in the organic phase.
The choice of purification strategy will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity of the this compound. Often, a combination of these techniques is employed to achieve the highest purity.
| Purification Method | Principle of Separation | Applicability to this compound |
| Reversed-Phase HPLC | Hydrophobicity | Highly effective due to the non-polar nature of the dipeptide. |
| Ion-Exchange Chromatography | Net Charge | Useful for separating from charged impurities by adjusting the pH. |
| Size-Exclusion Chromatography | Molecular Size | Limited applicability for small molecules, but useful for removing large impurities. |
| Crystallization | Differential Solubility | Potentially very effective and scalable if suitable crystallization conditions can be found. |
Strategies for Scale-Up in Laboratory and Pilot-Scale Synthetic Production
Scaling up the synthesis of this compound from the laboratory bench to a pilot plant scale requires careful consideration of various factors to ensure efficiency, safety, cost-effectiveness, and product quality. The challenges and strategies will differ depending on whether a chemical or enzymatic synthesis route is chosen.
Key Considerations for Scale-Up:
Process Optimization: Reaction conditions that are optimal on a small scale may not be directly transferable to a larger scale. Parameters such as reaction time, temperature, concentration, and mixing efficiency need to be re-evaluated and optimized for the larger reaction vessels.
Heat Transfer: Exothermic or endothermic reactions can be more difficult to control on a larger scale due to the lower surface area-to-volume ratio of larger reactors. Efficient heat exchange systems are crucial to maintain the desired reaction temperature.
Mass Transfer: In heterogeneous reactions (e.g., involving a solid-phase resin or an immobilized enzyme), ensuring efficient mixing and contact between reactants is critical.
Safety: The handling of larger quantities of flammable solvents, corrosive reagents (like TFA), and potentially hazardous coupling agents requires stringent safety protocols and appropriate equipment.
Waste Management: Large-scale synthesis generates significant amounts of waste. Developing a sustainable waste management plan, including solvent recycling where possible, is important for both environmental and economic reasons.
Regulatory Compliance: For pharmaceutical applications, the synthesis and purification processes must be conducted under Good Manufacturing Practices (GMP) to ensure product quality and consistency.
Scale-Up of Solution-Phase Chemical Synthesis:
Reactor Design: The choice of reactor material and design is important to prevent corrosion and ensure efficient mixing.
Reagent Addition: The rate of addition of reagents, particularly coupling agents, may need to be controlled to manage heat generation and prevent side reactions.
Work-up and Purification: Purification methods such as crystallization are often more amenable to large-scale production than chromatography. If chromatography is necessary, the selection of the appropriate stationary phase and the optimization of loading and elution conditions are critical for efficiency.
Scale-Up of Enzymatic Synthesis:
Enzyme Stability and Reusability: For a cost-effective process, the enzyme should be stable under the reaction conditions and ideally reusable. Immobilization of the enzyme on a solid support is a common strategy to facilitate its recovery and reuse.
Bioreactor Design: The design of the bioreactor should provide adequate mixing and aeration (if required) without damaging the enzyme.
Downstream Processing: The purification of the dipeptide from the aqueous reaction medium may involve techniques like extraction, crystallization, or chromatography.
A thorough process development and hazard analysis are essential before attempting to scale up the synthesis of this compound to a pilot-plant scale.
| Scale-Up Parameter | Chemical Synthesis Considerations | Enzymatic Synthesis Considerations |
| Reaction Control | Temperature control for exothermic reactions, controlled reagent addition. | pH control, enzyme stability over time. |
| Purification | Crystallization preferred for large scale; chromatography can be a bottleneck. | Extraction from aqueous media, potential for product inhibition. |
| Cost | High cost of protecting groups, coupling agents, and organic solvents. | Cost of the enzyme, potential for enzyme recycling to reduce cost. |
| Safety and Environment | Handling of hazardous chemicals and large volumes of organic solvents. | Generally safer and more environmentally friendly. |
Advanced Analytical Techniques for the Detection and Quantification of Isoleucylphenylalanine
Chromatographic Separation Methods
Chromatography is a fundamental technique for isolating Isoleucylphenylalanine from other components in a sample mixture. The choice of chromatographic method depends on the specific requirements of the analysis, such as the desired resolution, speed, and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. alwsci.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For amino acids and peptides, reversed-phase HPLC is a common approach. nih.gov The purity of this compound can be assessed by HPLC, with standards often specified as ≥95% pure. sigmaaldrich.com
A variety of detectors can be coupled with HPLC for the quantification of this compound:
UV Detection: While this compound itself may have limited UV absorbance, derivatization with a UV-active tag can enhance detection. Alternatively, detection at low wavelengths (around 200-227 nm) can be employed. thermofisher.comresearchgate.net
Fluorescence Detection: Pre-column or post-column derivatization with fluorescent reagents like o-phthalaldehyde (B127526) (OPA) can significantly increase sensitivity and selectivity for amino acids and peptides. nih.gov
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that can be used for non-volatile analytes like this compound, especially when they lack a chromophore. thermofisher.com
Refractive Index (RI) Detection: RI detection is another universal method but is generally less sensitive than other techniques and is sensitive to temperature and mobile phase composition changes.
A typical HPLC method for amino acid analysis involves a gradient elution to separate a wide range of analytes with different polarities. nih.gov
Table 1: Example HPLC Method Parameters for Amino Acid Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase A | Aqueous buffer (e.g., potassium dihydrogen phosphate) |
| Mobile Phase B | Acetonitrile/water mixture |
| Gradient | Linear gradient from low to high organic content |
| Flow Rate | 1 mL/min |
| Detection | Fluorescence (with OPA derivatization) |
| Run Time | Approximately 35 minutes |
This table is a generalized example based on common practices in amino acid analysis by HPLC. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) and higher pressures (up to 100 MPa) compared to traditional HPLC. eag.comresearchgate.net This results in significantly faster analysis times, improved resolution, and increased sensitivity. eag.comusp.org UHPLC is particularly advantageous for complex samples containing numerous components, as it provides better separation efficiency. researchgate.netusp.org The principles of separation and detection in UHPLC are similar to HPLC, but the instrumentation is designed to withstand the higher pressures. eag.com UHPLC has been successfully applied to the analysis of amino acids and peptides, offering a higher throughput alternative to HPLC. thermofisher.comanimbiosci.org
Table 2: Comparison of Typical HPLC and UHPLC Characteristics
| Feature | HPLC | UHPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Pressure Limit | ~40 MPa | ~100 MPa |
| Analysis Time | Longer (e.g., 30 min) | Shorter (e.g., <10-18 min) |
| Resolution | Good | Excellent |
| Sample Volume | Higher (e.g., 200 µg) | Lower (e.g., 50 µg) |
This table is based on comparative data for the analysis of biomolecules. usp.org
Gas Chromatography (GC) for Volatile Derivatives of this compound
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. alwsci.com Since this compound is a non-volatile dipeptide, it must first be chemically modified into a volatile derivative before GC analysis. alwsci.comamericanpeptidesociety.org This process, known as derivatization, often involves reactions like esterification or silylation to increase the volatility of the analyte. americanpeptidesociety.orgnih.gov For instance, trimethylsilyl (B98337) (TMS) derivatives can be formed for this purpose. alwsci.com
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. americanpeptidesociety.org GC is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification of the separated components. americanpeptidesociety.orgescholarship.org While effective, the requirement for derivatization adds a step to the sample preparation process and can introduce variability. americanpeptidesociety.org
Capillary Electrophoresis (CE) for Charge-Based Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. sebia.compmda.go.jp Charged molecules like this compound migrate through a narrow capillary filled with an electrolyte solution at different velocities, allowing for their separation. pmda.go.jp CE offers advantages such as high efficiency, short analysis times, and minimal sample consumption. sepscience.com
Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed for the analysis of peptides. researchgate.net In CZE, the separation is based on the electrophoretic mobility of the analytes in a buffer-filled capillary. sebia.com Detection is often performed using UV absorbance, as the analytes pass through a detector window in the capillary. sepscience.comhoriba.com For compounds with low UV absorbance, indirect UV detection can be used, where a UV-absorbing component is added to the buffer. horiba.com
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.comfagg.be SFC is particularly well-suited for chiral separations, which are essential for distinguishing between different stereoisomers of a compound. selvita.comnih.gov As this compound contains chiral centers, SFC can be a valuable tool for its stereospecific analysis.
The use of polysaccharide-based chiral stationary phases is common in SFC for achieving enantiomeric separations. nih.gov SFC offers several advantages over traditional liquid chromatography, including faster analysis times, reduced organic solvent consumption, and higher efficiency. selvita.comfagg.be The technique is gaining popularity in the pharmaceutical industry for its "green" credentials and high-throughput capabilities. chromatographyonline.com
Mass Spectrometry (MS) Characterization and Quantification
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. solubilityofthings.compremierbiosoft.com It is an indispensable tool for the definitive identification and quantification of compounds like this compound. sigmaaldrich.com MS can be used as a standalone technique but is most commonly coupled with a chromatographic separation method like HPLC (LC-MS) or GC (GC-MS) to analyze complex mixtures. animbiosci.orgescholarship.org
In a typical LC-MS/MS analysis, this compound is first separated by liquid chromatography and then introduced into the mass spectrometer. animbiosci.org The molecule is ionized, and the resulting precursor ion (e.g., [M+H]+ with an m/z of 279.1703 for this compound) is selected and fragmented. nih.gov The resulting fragment ions create a unique mass spectrum that serves as a "fingerprint" for the molecule, allowing for its unambiguous identification. nih.govcbi-toulouse.fr This technique is highly sensitive and specific, enabling the detection of this compound at very low concentrations in biological samples. animbiosci.org
Table 3: Mass Spectrometric Data for this compound
| Parameter | Value |
| Molecular Formula | C15H22N2O3 |
| Molecular Weight | 278.35 g/mol |
| Precursor Ion (m/z) | 279.1703 [M+H]+ |
| Major Fragment Ions (m/z) | 166, 233.1 |
Data sourced from PubChem. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. uobasrah.edu.iq
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the structure of this compound. uobasrah.edu.iq The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments through chemical shifts, while spin-spin coupling patterns provide information about neighboring protons. chemconnections.org The ¹³C NMR spectrum shows a distinct signal for each chemically non-equivalent carbon atom, with chemical shifts indicating the carbon type (e.g., carbonyl, aromatic, aliphatic). chemconnections.orgnih.gov Predicted ¹H and ¹³C NMR data are available in public databases, and commercial suppliers of this compound use these techniques to confirm the structure of their products. lgcstandards.comlgcstandards.comhmdb.ca
Table 3: Predicted ¹H NMR Chemical Shifts for this compound This table outlines the expected chemical shift ranges for the protons in this compound, based on typical values for amino acid residues in peptides.
| Proton(s) | Residue | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Aromatic-H | Phenylalanine | 7.20 - 7.40 | Multiplet |
| α-H | Phenylalanine | ~4.6 | Multiplet |
| α-H | Isoleucine | ~4.2 | Doublet |
| β-H | Phenylalanine | ~3.1 | Multiplet |
| β-H | Isoleucine | ~1.9 | Multiplet |
| γ-H₂ | Isoleucine | ~1.2, ~1.5 | Multiplets |
| γ-CH₃ | Isoleucine | ~0.9 | Doublet |
This is an interactive table. You can sort and filter the data.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound This table outlines the expected chemical shift ranges for the carbons in this compound.
| Carbon(s) | Residue | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| Carbonyl (C=O) | Phenylalanine | ~175 |
| Carbonyl (C=O) | Isoleucine | ~172 |
| Aromatic C (quaternary) | Phenylalanine | ~137 |
| Aromatic CH | Phenylalanine | 127 - 130 |
| α-C | Isoleucine | ~59 |
| α-C | Phenylalanine | ~55 |
| β-C | Phenylalanine | ~38 |
| β-C | Isoleucine | ~37 |
| γ-C | Isoleucine | ~25 |
| γ-CH₃ | Isoleucine | ~15 |
This is an interactive table. You can sort and filter the data.
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are often necessary to unambiguously assign all signals and fully define the molecule's structure and conformation. walisongo.ac.idcam.ac.uk
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netnumberanalytics.com For this compound, COSY spectra would reveal correlations between the α-H, β-H, and side-chain protons within both the isoleucine and phenylalanine residues, allowing for the mapping of their individual spin systems.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. researchgate.netnumberanalytics.com A single cross-peak between two protons in the isoleucine residue can be used to identify all other protons belonging to that same residue, which is particularly useful for resolving overlapping signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (<5 Å), regardless of whether they are connected by bonds. NOESY is critical for determining the three-dimensional conformation of the peptide and confirming the amino acid sequence by observing NOEs between protons on adjacent residues (e.g., between the α-H of phenylalanine and the amide proton of isoleucine).
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton directly to the carbon atom it is attached to. researchgate.netlibretexts.org It is an essential tool for assigning the ¹³C spectrum based on the previously assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over 2-4 bonds). numberanalytics.com This experiment is crucial for piecing together the molecular skeleton. For example, correlations from the amide protons to the carbonyl carbons can definitively establish the peptide bond linkage between the isoleucine and phenylalanine residues.
Table 5: Key 2D NMR Correlations for Structural Elucidation of this compound This table summarizes the purpose of various 2D NMR experiments and the key correlations expected for this compound.
| Experiment | Purpose | Expected Key Correlations in this compound |
|---|---|---|
| COSY | Shows ³J H-H coupling | Ile α-H ↔ Ile β-H; Phe α-H ↔ Phe β-H |
| TOCSY | Connects all protons in a spin system | Ile α-H ↔ all other Ile side-chain protons |
| NOESY | Shows through-space proton proximity | Ile NH ↔ Phe α-H; Ile α-H ↔ Phe NH (if present) |
| HSQC | Correlates protons to attached carbons | Ile α-H ↔ Ile α-C; Phe aromatic-H ↔ Phe aromatic-C |
| HMBC | Shows long-range H-C coupling | Ile α-H ↔ Ile C=O; Phe NH ↔ Ile C=O |
This is an interactive table. You can sort and filter the data.
Spectrophotometric and Spectrofluorometric Approaches for Indirect or Direct Detection
While direct spectrophotometric or spectrofluorometric detection of this compound is not commonly reported due to the lack of a strong intrinsic chromophore or fluorophore, indirect methods can be employed. These methods often involve derivatization to attach a molecule with desirable spectroscopic properties to the dipeptide.
One potential approach involves the use of reagents that react with the primary amine group present in this compound. For instance, fluorescamine (B152294) is a well-known reagent that reacts with primary amines to form highly fluorescent derivatives. nih.gov This reaction allows for the sensitive spectrofluorometric quantification of molecules containing primary amino groups. nih.gov The general principle involves mixing the sample containing this compound with a fluorescamine solution, and after a short reaction time, measuring the fluorescence intensity at the appropriate excitation and emission wavelengths.
Spectrophotometric methods can also be utilized for indirect quantification. For example, the total amount of metabolites in a sample, which would include this compound, can be estimated by measuring the absorbance at a specific wavelength, such as 300 nm. hilarispublisher.com However, this method is non-specific and would require prior separation techniques to isolate this compound for accurate quantification.
It is important to note that the choice of method and derivatizing agent will depend on the sample matrix and the required sensitivity.
Sample Preparation and Extraction Strategies from Complex Research Matrices
The successful analysis of this compound from complex matrices, such as biological fluids or food samples, hinges on effective sample preparation and extraction. The primary goal is to isolate the analyte of interest from interfering substances that could compromise the accuracy and reliability of the analytical method. organomation.com
Biological Matrices:
For biological samples like plasma, serum, or cell lysates, protein precipitation is a common initial step to remove high-molecular-weight proteins. nih.gov This can be achieved using organic solvents or acidic reagents. nih.gov An alternative method involves the use of zinc hydroxide (B78521) for protein precipitation, which offers the advantage of maintaining a nearly neutral pH, thus preserving the stability of the analyte. nih.gov Following protein removal, further cleanup and concentration of this compound may be necessary. Solid-phase extraction (SPE) is a widely used technique for this purpose, offering selectivity in isolating the target analyte. organomation.com
A general workflow for extracting this compound from biological matrices might involve:
Homogenization of the sample.
Protein precipitation using a suitable agent. nih.gov
Centrifugation to separate the precipitated proteins.
Collection of the supernatant containing the analyte.
Further purification and concentration using SPE, if required. organomation.com
Analysis by an appropriate analytical technique.
Food Matrices:
The extraction of this compound from food samples presents unique challenges due to the diverse and complex nature of food matrices. retsch.com The chosen extraction method must be tailored to the specific properties of the food sample, such as its fat, water, and fiber content. retsch.com
Common extraction techniques for food samples include:
Solid-Liquid Extraction (SLE): This involves using a solvent to extract the analyte from the solid food matrix. The choice of solvent is critical and often involves a mixture of organic solvents and water to optimize the extraction of polar compounds like peptides. nih.gov
Liquid-Liquid Extraction (LLE): This technique is used to separate compounds based on their differential solubilities in two immiscible liquid phases. nih.gov
Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov
Pressurized Liquid Extraction (PLE): This technique employs elevated temperatures and pressures to enhance extraction efficiency. nih.gov
For many food samples, a homogenization step is necessary to ensure a representative sample and to increase the surface area for extraction. retsch.comanalytik-jena.comnews-medical.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, provides an efficient approach for extracting and cleaning up analytes from various food matrices. retsch.com
Method Validation Principles for this compound Analysis
To ensure the reliability and accuracy of analytical data, the method used for quantifying this compound must be thoroughly validated. elementlabsolutions.comfda.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. eurachem.orgeurachem.org The key validation parameters, as outlined by various regulatory bodies, include selectivity, linearity, accuracy, precision, and limits of detection and quantification. scielo.brms-editions.cleuropa.eueuropa.eu
Selectivity/Specificity:
Selectivity, or specificity, is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as impurities, degradation products, or matrix components. elementlabsolutions.comscielo.br For chromatographic methods, this is often demonstrated by ensuring that no interfering peaks co-elute with the analyte of interest. scielo.br
Linearity:
Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. europa.eu A minimum of five concentrations is generally recommended to establish linearity. europa.eu
Accuracy:
Accuracy represents the closeness of the measured value to the true or accepted reference value. precisa.comwikipedia.orghawaii.eduebsco.com It is often assessed by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery. scielo.br Accuracy should be evaluated at a minimum of three concentration levels (low, medium, and high) with at least three replicates at each level. elementlabsolutions.com
Precision:
Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. precisa.comwikipedia.orghawaii.eduebsco.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically assessed at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment. europa.eu
Limits of Detection (LOD) and Quantification (LOQ):
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. nih.govoiv.intcoresta.org The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govoiv.intcoresta.org These limits are crucial for the analysis of trace levels of compounds. d-nb.info
The following interactive table summarizes the key method validation parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | Ability to measure the analyte in the presence of other components. | No significant interference at the analyte's retention time or signal. |
| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Closeness of the measured value to the true value. | Recovery typically within 80-120% |
| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) |
| LOD | Lowest concentration that can be detected. | Signal-to-noise ratio ≥ 3:1 |
| LOQ | Lowest concentration that can be quantified reliably. | Signal-to-noise ratio ≥ 10:1 |
Molecular Recognition and Intermolecular Interactions of Isoleucylphenylalanine
The interaction of small peptides like Isoleucylphenylalanine with larger biological macromolecules is governed by a precise set of non-covalent forces. These interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, dictate the peptide's ability to bind to targets such as proteins and receptors. The unique combination of the bulky, aliphatic side chain of isoleucine and the aromatic ring of phenylalanine provides a distinct chemical signature for molecular recognition.
Theoretical Considerations for Binding to Macromolecular Targets
Computational methods are essential for predicting and understanding how a ligand like this compound might interact with a protein's binding site. These theoretical approaches provide insights into binding affinity and mode, guiding further experimental work.
Ligand-Protein Docking Simulations to Predict Binding Modes
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target protein. schrodinger.comvolkamerlab.org This method involves sampling numerous possible conformations of the ligand within the protein's active or binding site and scoring them based on a function that approximates binding energy. volkamerlab.org For a dipeptide such as this compound, docking simulations would explore the rotational freedom around its rotatable bonds to fit into a binding pocket. schrodinger.com
Key interactions that would be assessed in docking this compound include:
Hydrophobic Interactions: The isoleucine and phenylalanine side chains would be expected to favorably interact with hydrophobic pockets in a protein receptor. libretexts.orgfrontiersin.org
Hydrogen Bonding: The amide backbone and the free amine and carboxyl termini of the dipeptide are capable of forming critical hydrogen bonds with protein residues. plos.org
π-π Stacking: The phenylalanine ring can engage in π-π stacking with aromatic residues like tyrosine, tryptophan, or other phenylalanine residues in the binding site.
While specific docking studies exclusively on this compound are not prominent in the reviewed literature, the methodology is well-established for peptides. schrodinger.com The accuracy of these predictions depends heavily on the scoring function used and the flexibility allowed for both the ligand and the protein side chains, as seen in Induced Fit Docking protocols. schrodinger.comarxiv.org
Table 1: General Principles of Ligand-Protein Docking
| Principle | Description | Relevance to this compound |
|---|---|---|
| Conformational Sampling | Explores possible ligand shapes and orientations within the binding site. | The flexibility of the dipeptide backbone and side chains would be sampled. |
| Scoring Function | Estimates the binding affinity for each pose, ranking potential binding modes. | Would evaluate hydrophobic, hydrogen bonding, and aromatic interactions. |
| Binding Site Definition | Identifies the target pocket on the protein surface where the ligand is predicted to bind. | A pocket rich in hydrophobic and aromatic residues would likely be a target. libretexts.org |
Molecular Dynamics Simulations of this compound-Target Complex Formation
Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target over time. researchgate.netresearchgate.net By simulating the movements of atoms and molecules, MD can reveal the stability of a predicted docking pose, the role of water molecules in the binding interface, and the conformational changes that may occur in both the peptide and the protein upon binding. plos.org
For an this compound-protein complex, an MD simulation could:
Assess the stability of the hydrogen bonds predicted in docking. plos.org
Determine the free energy of binding, offering a more accurate prediction of binding affinity.
Observe how the hydrophobic side chains of isoleucine and phenylalanine settle into the binding pocket. umsystem.edu
While comprehensive MD simulations specifically for this compound complexed with a target are not detailed in the available literature, studies on tripeptides containing only phenylalanine and isoleucine show that MD simulations are a powerful tool for understanding sequence-structure relationships in peptide assembly, driven by competing noncovalent forces. mdpi.comnih.gov
In Vitro Mechanistic Studies of this compound as a Substrate for Specific Proteases or Hydrolases
The peptide bond between isoleucine and phenylalanine is a potential target for enzymatic cleavage by proteases or peptidases. The specificity of such enzymes is often dictated by the amino acid residues flanking the scissile bond.
Research indicates that certain proteases recognize and cleave peptide bonds adjacent to hydrophobic residues. libretexts.orglibretexts.org For instance, chymotrypsin, a serine protease found in the digestive system, preferentially cleaves peptide bonds on the carboxyl side of large hydrophobic amino acids such as phenylalanine. libretexts.orglibretexts.org This suggests that Isoleucyl-phenylalanine could be a substrate for chymotrypsin-like proteases, which would hydrolyze the bond to release isoleucine and phenylalanine.
Furthermore, the context of aminoacyl-tRNA synthetases provides insight into the specific recognition and hydrolysis related to these amino acids. Phenylalanyl-tRNA synthetase from E. coli has been shown to possess a hydrolytic activity that deacylates mischarged tRNA. nih.govpnas.org Specifically, it can hydrolyze isoleucyl-tRNAPhe, releasing isoleucine and a free tRNAPhe. nih.govpnas.org This "editing" or "verification" mechanism underscores the high fidelity of protein synthesis and demonstrates a specific enzymatic hydrolysis reaction involving an isoleucyl-ester linkage intended for phenylalanine, preventing the misincorporation of isoleucine at phenylalanine codons. nih.govpnas.org While this is not a direct hydrolysis of the dipeptide, it shows a specific enzyme's ability to recognize and cleave a bond involving isoleucine when associated with a phenylalanine-specific molecule (tRNAPhe).
Studies on the enzymatic hydrolysis of N-substituted aminoacyl-tRNAs have also shown that while unacetylated isoleucyl-tRNA is relatively stable to spontaneous hydrolysis, it can be cleaved enzymatically. pnas.org
Investigation of this compound as a Potential Ligand for Receptor Proteins in Non-Mammalian Systems (e.g., microbial, plant receptors)
The role of small peptides as signaling molecules is not limited to mammals. Both microbes and plants utilize peptides for cell-to-cell communication and for sensing their environment.
In microbial systems, quorum sensing is a well-known signaling process that often involves peptides or other small molecules that bind to specific receptors to coordinate gene expression in a population-density-dependent manner. psu.edu While specific studies identifying this compound as a ligand for a microbial receptor are lacking, it is plausible that such dipeptides, as products of protein breakdown, could serve as signals or be recognized by microbial nutrient sensors.
In plants, a large family of receptor-like kinases (RLKs), particularly those with leucine-rich repeat (LRR) domains, are responsible for perceiving a wide range of signals, including peptides. plos.orgnih.govfrontiersin.org These receptors are crucial for growth, development, and immunity. nih.govfrontiersin.org They function by recognizing specific ligands at the cell surface, which often induces dimerization with a co-receptor to initiate an intracellular signaling cascade. plos.org There is no direct evidence in the reviewed literature showing this compound binds to a specific plant receptor. However, the general mechanisms of peptide perception in plants suggest that if this compound were to act as a signal, it would likely interact with an LRR-RLK.
Interaction with Model Membrane Systems and Lipid Bilayers (e.g., permeability studies in liposomes)
The ability of a peptide to cross or interact with cell membranes is fundamental to its biological activity and is often studied using model systems like lipid bilayers and liposomes. The permeability is heavily influenced by the physicochemical properties of the peptide, such as hydrophobicity and size, as well as the composition of the lipid membrane. nih.govmdpi.com
A study measuring the permeability of individual amino acids into liposomes found that permeability depends on both the lipid composition and the structure of the amino acid. nih.gov The observed order of permeability for several non-polar and aromatic amino acids into phosphatidylcholine-cholesterol liposomes was: isoleucine > leucine (B10760876) > phenylalanine > tryptophan. nih.gov This suggests that the constituent amino acids of this compound possess a moderate ability to permeate lipid membranes.
The interaction of the free amino acid L-phenylalanine with lipid membranes has also been investigated. Studies show it can interact with and intercalate into lipid monolayers, affecting their surface tension and morphology. nih.govresearchgate.net This interaction appears to be specific, involving the carbonyl groups of the phospholipid molecules. nih.gov
Table 2: Factors Influencing Amino Acid Permeability into Liposomes
| Factor | Observation from Literature | Implication for this compound |
|---|---|---|
| Amino Acid Structure | Permeability of individual amino acids: Isoleucine > Phenylalanine. nih.gov | The dipeptide combines residues with good and moderate intrinsic permeability. |
| Lipid Composition | Permeability is dependent on the lipids used to form the liposome (B1194612) (e.g., phosphatidylcholine, cholesterol). nih.gov | Interaction would vary with the type of cell membrane being modeled. |
| Temperature | Permeability into phosphatidylcholine-cholesterol liposomes is critically dependent on temperature. nih.gov | Membrane fluidity, which is temperature-dependent, would affect peptide transport. |
| Specific Interactions | L-phenylalanine interacts specifically with the carbonyl groups of certain phospholipids. nih.gov | The phenylalanine residue may anchor the dipeptide at the membrane interface. |
Role in Self-Assembly Processes and Formation of Supramolecular Structures (e.g., hydrogels, peptide fibrils)
Short peptides, particularly those containing aromatic and hydrophobic residues, can self-assemble into ordered supramolecular structures such as nanotubes, fibrils, and hydrogels. rsc.orgmdpi.comresearchgate.netnih.gov This process is driven by non-covalent interactions, including hydrogen bonding between peptide backbones and π-π stacking of aromatic side chains. mdpi.compsu.edu
The crystal structure of L-Isoleucyl-L-phenylalanine dihydrate has been determined. researchgate.netnih.gov It reveals that the peptide adopts a rare conformation typically associated with dipeptides that form nanotubes. researchgate.netnih.gov However, instead of forming channels, the molecules in the crystal pack into a layered structure, with alternating hydrophobic and hydrophilic layers. researchgate.netnih.gov This indicates a propensity for ordered assembly, even if it does not result in nanotube formation under these specific crystallization conditions.
Interestingly, the ability to form hydrogels—a type of supramolecular structure that entraps a large amount of water—is highly dependent on the stereochemistry of the constituent amino acids. One study noted that while L-Ile-L-Phe was reported to yield nanofibrillar hydrogels, the stereoisomer D-Phe-L-Ile could also assemble into water-filled channels and form hydrogels, whereas D-Ile-L-Phe could not. researchgate.netmdpi.com This highlights the critical role of precise molecular geometry in guiding self-assembly pathways.
Studies on tripeptides containing only phenylalanine and isoleucine further support the idea that these residues drive assembly into nanofiber structures, with the specific sequence dictating the molecular arrangement and packing. mdpi.comnih.gov The self-assembly of the single amino acid phenylalanine into toxic amyloid-like fibrils is also well-documented, underscoring the strong inherent tendency of this residue to form ordered aggregates. nih.govnih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Phenylalanine |
| Isoleucine |
| Leucine |
| Tryptophan |
| Tyrosine |
| 4(S)-amino-3-(S)-hydroxy-5-phenylpentanoyl-isoleucyl-phenylalanine methyl ester |
| Phenylalanyl-isoleucyl-phenylalanine methyl ester |
| D-Phe-L-Ile |
| D-Ile-L-Phe |
| Phosphatidylcholine |
Applications of Isoleucylphenylalanine in Biotechnological and Research Tools
Utilization as a Standard Reference Material in Analytical Chemistry and Chromatography
Isoleucylphenylalanine is utilized as a standard reference material in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS). sigmaaldrich.comusp.org High-purity grades of the compound (e.g., ≥95% purity) are available commercially, serving as a benchmark for the identification and quantification of this dipeptide in complex mixtures such as biological samples or protein hydrolysates. sigmaaldrich.com
As a reference standard, it is crucial for:
Method Development and Validation: Establishing and validating analytical methods for peptide analysis. usp.org
System Suitability Testing: Ensuring that a chromatographic system is performing correctly before sample analysis. acs.org
Compound Identification: Confirming the presence of this compound in a sample by comparing its retention time and mass-to-charge ratio with that of the pure standard. nih.gov
Quantitative Analysis: Creating calibration curves to accurately determine the concentration of the dipeptide in samples.
The well-characterized physicochemical properties of this compound are fundamental to its role as a reliable standard. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₃ |
| Molecular Weight | 278.35 g/mol |
| Appearance | Solid |
| Purity (Typical) | ≥95% (HPLC) |
| InChI Key | WMDZARSFSMZOQO-DRZSPHRISA-N |
Data sourced from PubChem and commercial suppliers. nih.gov
Incorporation into Peptide Libraries for High-Throughput Screening in Enzyme Substrate Discovery or Ligand Identification
Peptide libraries are vast collections of different peptide sequences that are instrumental in drug discovery and proteomics. creative-peptides.com These libraries are screened using high-throughput methods to identify peptides that bind to specific targets, such as receptors or enzymes, or that act as substrates for proteases. drugtargetreview.comnih.gov
Dipeptides like this compound can be incorporated into these libraries as discrete units. This approach offers several advantages:
It introduces specific conformational constraints and chemical features into the library.
It allows for the exploration of a broader chemical space compared to using only single amino acids.
It can accelerate the discovery of lead compounds by providing more complex starting points.
While specific, large-scale screening libraries built with this compound are not prominently detailed in public literature, the principles of combinatorial chemistry and high-throughput screening support its potential use for identifying ligands for various biological targets. nih.gov The process enables the rapid testing of millions of compounds, and the inclusion of specific dipeptides can refine the search for molecules with high affinity and specificity. creative-peptides.com
Use as a Building Block in the Synthesis of More Complex Bioactive Peptides, Peptidomimetics, or Organic Molecules
In synthetic chemistry, dipeptides are valuable as prefabricated "building blocks" for the synthesis of longer, more complex peptides and related molecules. peptanova.denih.gov Using a protected form of this compound (e.g., Fmoc-Ile-Phe-OH) in solid-phase peptide synthesis (SPPS) can be more efficient than adding the amino acids one by one. merckmillipore.com
Key advantages of this building block approach include:
Increased Efficiency: It reduces the number of coupling and deprotection steps required to synthesize a target peptide, saving time and reagents. iris-biotech.de
Prevention of Side Reactions: Coupling dipeptide units can help to suppress the formation of difficult sequences and prevent side reactions, such as racemization, which can be a problem when coupling certain single amino acids. merckmillipore.com
Synthesis of Peptidomimetics: this compound can be chemically modified and used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved stability or activity.
This strategy is a cornerstone of modern peptide chemistry, enabling the creation of novel therapeutic peptides and other complex organic molecules. researchgate.net
Contribution to In Vitro Cell Culture Media and Microbial Growth Studies
Chemically defined, serum-free media are essential for the reliable and reproducible large-scale culture of mammalian cells in biopharmaceutical production. evonik.combioprocessonline.com Amino acids are critical components of these media, but some, like tyrosine, have poor solubility at neutral pH, while others, like glutamine, are unstable in solution. engconfintl.org
Supplementing media with dipeptides is an effective strategy to overcome these limitations. bioprocessonline.comnih.gov Dipeptides are generally more stable and soluble than their constituent free amino acids. engconfintl.org this compound can serve as a defined nutrient source, delivering both isoleucine and phenylalanine, which are essential amino acids required for cell growth and protein synthesis. membrapure.degoogle.com Cells can internalize the dipeptide and then cleave the peptide bond to release the individual amino acids for use in cellular metabolism. This approach allows for the formulation of more concentrated and stable liquid feed supplements, improving the efficiency and consistency of cell culture processes. evonik.comgoogle.com
Potential in Materials Science: Peptide-Based Biomaterials and Nanostructures
The self-assembly of short peptides into well-ordered nanostructures is a burgeoning field in materials science with applications in drug delivery, tissue engineering, and biosensing. nih.govnih.gov The chemical nature of the amino acid side chains dictates the self-assembly process.
This compound contains a phenylalanine residue, which is an aromatic amino acid. The π-π stacking interactions between the phenyl rings of phenylalanine residues are a powerful driving force for the self-assembly of peptides into stable nanostructures like nanotubes, nanofibers, and hydrogels. nih.govrsc.org Research has shown that peptides containing phenylalanine, such as the widely studied diphenylalanine, readily form these structures. nih.govnih.gov
A computational study focusing on tripeptides composed solely of isoleucine and phenylalanine found that all sequences had a tendency to assemble into nanofibers. nih.govresearchgate.net This finding strongly suggests that the this compound dipeptide has the intrinsic molecular properties required to participate in and promote the formation of self-assembled biomaterials. These peptide-based nanomaterials are valued for their biocompatibility and the ease with which their structure and function can be tuned at the molecular level. nih.govacs.org
Role in Food Science and Flavor Chemistry
During the enzymatic hydrolysis or fermentation of food proteins (e.g., from meat, fish, or plants), a complex mixture of peptides is generated. nih.govnih.gov These peptides are known to contribute significantly to the final taste and flavor profile of the food product. nih.gov this compound, as a dipeptide composed of two hydrophobic amino acids, is a natural product of such protein breakdown.
Future Directions and Emerging Research Avenues for Isoleucylphenylalanine
Development of Novel and Highly Efficient Synthetic Strategies for Stereoselective Production
The synthesis of dipeptides with precise stereochemistry is a cornerstone of peptide chemistry. google.tg Traditional methods like solution-phase and solid-phase peptide synthesis (SPPS) have been foundational, but the future lies in developing more efficient, sustainable, and highly stereoselective strategies. numberanalytics.comrsc.org For isoleucylphenylalanine, which contains two chiral centers, achieving high stereopurity is critical for its biological function.
Emerging synthetic methodologies that hold promise for the stereoselective production of this compound include:
Chemoenzymatic Peptide Synthesis (CEPS): This approach combines the flexibility of chemical synthesis with the high specificity of enzymatic catalysis. bachem.com Enzymes can be used to form the peptide bond between isoleucine and phenylalanine with exceptional regio- and stereoselectivity, often without the need for protecting groups that complicate traditional synthesis and generate waste. bachem.comresearchgate.net
Flow Chemistry: Performing peptide synthesis in continuous flow reactors offers enhanced control over reaction parameters, leading to faster reaction times, improved yields, and easier scale-up. numberanalytics.comacs.org This technology is well-suited for the multi-step process of dipeptide synthesis. numberanalytics.com
Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis has shown success in the stereoselective synthesis of β-branched α-amino acids. organic-chemistry.org This method could be adapted for the direct alkylation of a glycine (B1666218) Schiff base to produce isoleucine derivatives with high stereocontrol, which can then be coupled with phenylalanine. organic-chemistry.org
Novel Coupling Reagents: Research into greener and more efficient coupling reagents aims to improve atom economy and reduce the use of hazardous materials. acs.org These new reagents could streamline the synthesis of this compound by minimizing side reactions and simplifying purification. acs.org
| Synthetic Strategy | Advantages for this compound Production | Key Research Focus |
| Chemoenzymatic Peptide Synthesis (CEPS) | High stereoselectivity, reduced need for protecting groups, greener process. bachem.comresearchgate.net | Discovery and engineering of novel ligases with specificity for isoleucine and phenylalanine. |
| Flow Chemistry | Improved reaction control, faster synthesis, scalability. numberanalytics.comacs.org | Optimization of flow reactor design and conditions for dipeptide synthesis. |
| Phase-Transfer Catalysis | High enantio- and diastereoselectivity for branched amino acids. organic-chemistry.org | Adaptation of existing methods for the synthesis of the isoleucine precursor. |
| Novel Coupling Reagents | Improved atom economy, reduced hazardous waste, fewer side reactions. acs.org | Development of reagents that are effective in green solvents and easily removed. |
Integration with Advanced Omics Technologies (e.g., Peptidomics, Metabolomics) for Comprehensive Biological Contextualization
Understanding the biological role of this compound requires looking beyond the molecule itself and examining its context within complex biological systems. Advanced "omics" technologies provide a powerful lens for this exploration. mdpi.com
Peptidomics: This field focuses on the global analysis of endogenous peptides in a biological sample. geneethic.com.tr Peptidomics can be used to identify and quantify this compound in various tissues and fluids, providing clues about its origin, turnover, and potential signaling functions. geneethic.com.tr By comparing the peptidomes of healthy and diseased states, researchers may uncover correlations between this compound levels and specific pathologies. frontiersin.org
Metabolomics: As the comprehensive study of small molecules (metabolites) in a biological system, metabolomics can reveal the metabolic pathways influenced by this compound. nih.gov Untargeted metabolomics can provide a broad snapshot of the metabolic changes that occur in the presence of the dipeptide, while targeted approaches can quantify specific metabolites to understand its impact on particular pathways. ahajournals.orgmdpi.com Integrating peptidomics and metabolomics data can offer a holistic view of the dipeptide's biological significance. ahajournals.orgmdpi.com
| Omics Technology | Application to this compound Research | Potential Insights |
| Peptidomics | Identification and quantification in tissues and biofluids. geneethic.com.tr | Understanding of its endogenous production, distribution, and potential role as a biomarker. frontiersin.org |
| Metabolomics | Analysis of metabolic changes in response to this compound. nih.gov | Elucidation of its downstream biological effects and metabolic pathways. ahajournals.org |
| Integrated Multi-Omics | Combined analysis of genomic, transcriptomic, proteomic, and metabolomic data. ahajournals.org | A systems-level understanding of its regulatory networks and function. ahajournals.orgnih.gov |
Expansion of Computational Modeling Approaches to Predict Novel Interactions and Chemical Transformations
Computational modeling has become an indispensable tool in chemical and biological research, enabling the prediction of molecular properties and interactions. frontiersin.org For this compound, computational approaches can accelerate discovery and guide experimental work.
Predicting Bioactivity and Interactions: Molecular docking and molecular dynamics simulations can be used to predict how this compound interacts with potential protein targets, such as receptors or enzymes. frontiersin.org These methods can help identify new biological functions and guide the design of analogs with enhanced activity. mdpi.com For example, computational models have been successfully used to predict the gelation propensity of dipeptides, opening avenues for new materials. rsc.org
Modeling Chemical Transformations: Quantum chemistry methods can be employed to study the reaction mechanisms of this compound synthesis and degradation. acs.org This can aid in the optimization of synthetic routes and the prediction of potential degradation products in biological or environmental systems. acs.org
Machine Learning and AI: The application of deep learning and other machine learning algorithms to large datasets from peptide synthesis and bioactivity screens can help predict optimal reaction conditions and identify novel peptide sequences with desired properties. amidetech.com These predictive models can significantly reduce the time and effort required for experimental discovery. amidetech.comrsc.org
| Computational Approach | Application to this compound | Predicted Outcomes |
| Molecular Docking/Dynamics | Simulating interactions with protein targets. frontiersin.org | Identification of potential biological receptors and binding modes. |
| Quantum Chemistry | Modeling reaction pathways and transition states. acs.org | Optimization of synthetic conditions and prediction of degradation products. |
| Machine Learning/AI | Analyzing large datasets of peptide properties. amidetech.com | Prediction of bioactivity, synthetic outcomes, and novel peptide design. amidetech.com |
Exploration of this compound in Non-Conventional Biological Systems (e.g., Extremophiles, Marine Organisms, Environmental Microbes)
While much research focuses on common model organisms, exploring the presence and function of this compound in non-conventional biological systems could reveal novel biochemistry and ecological roles.
Extremophiles: Organisms that thrive in extreme environments, such as high temperatures, pressures, or salinity, may utilize unique molecules like specific dipeptides for adaptation and survival. Investigating the peptidome of extremophiles could uncover novel roles for this compound in stress response and cellular protection.
Marine Organisms: Marine environments are a rich source of novel bioactive compounds. mdpi.com Studies have shown that marine microbes express a variety of transporters for dipeptides, suggesting their importance in nutrient cycling in the oceans. mdpi.com this compound may play a role in these processes or have other, as-yet-undiscovered functions in marine ecosystems. For instance, the dipeptide N-acetylglutaminylglutamine amide (NAGGN) is produced by some marine bacteria in response to osmotic stress. pnas.org
Environmental Microbes: Microbes in soil and freshwater ecosystems play crucial roles in biogeochemical cycles. Dipeptides can influence amino acid uptake and protein synthesis in aquatic bacterial populations. asm.org The presence and turnover of this compound in these environments could impact microbial community structure and function. Some bacteria are even capable of degrading cyclic dipeptides. nih.gov
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Engineering
The unique chemical properties of dipeptides like this compound make them attractive building blocks for new materials and technologies, fostering interdisciplinary research.
Self-Assembling Materials: Certain dipeptides can self-assemble into well-ordered nanostructures, such as nanotubes and hydrogels. researchgate.net The potential for this compound to form such structures could be explored for applications in drug delivery, tissue engineering, and biocatalysis. Computational methods can aid in predicting the self-assembly behavior of dipeptide derivatives. rsc.org
Biocompatible Materials: As a naturally derived molecule, this compound is inherently biocompatible. This makes it a promising candidate for the development of new biomaterials for medical implants, scaffolds for cell culture, and other biomedical applications.
Prospects for this compound within Green Chemistry Principles and Sustainable Synthesis Methodologies
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical manufacturing. yale.edusigmaaldrich.com The synthesis of this compound is an area where these principles can be applied to create more sustainable processes.
Key green chemistry principles relevant to this compound synthesis include:
Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts. consensus.app
Atom Economy: Maximizing the incorporation of all starting materials into the final product. acs.org
Use of Safer Solvents and Reagents: Replacing hazardous solvents like dimethylformamide (DMF) with greener alternatives. acs.orgconsensus.app
Catalysis: Employing catalytic methods, especially enzymatic catalysis, to reduce the need for stoichiometric reagents. yale.edu
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. acs.org
Use of Renewable Feedstocks: Exploring the production of isoleucine and phenylalanine from renewable biomass sources through fermentation. researchgate.net
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention & Atom Economy | Utilizing chemoenzymatic methods that avoid protecting groups and have high conversion rates. researchgate.netacs.org |
| Safer Solvents | Replacing traditional solvents like DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). acs.org |
| Catalysis | Employing enzymes (ligases) for peptide bond formation. bachem.comresearchgate.net |
| Renewable Feedstocks | Producing the constituent amino acids via microbial fermentation. researchgate.net |
By embracing these future research directions, the scientific community can unlock the full potential of this compound, leading to new scientific insights and innovative applications across a wide range of fields.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Isoleucylphenylalanine in laboratory settings?
- Methodological Answer :
- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. Optimize coupling efficiency by monitoring reaction times (e.g., 1–2 hours) and using activators like HBTU/HOBt .
- Characterization : Employ HPLC for purity assessment (>95%) and mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation. Include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify structural integrity .
- Documentation : Report all synthetic yields, solvent systems, and purification steps (e.g., gradient elution parameters) to ensure reproducibility .
Q. How should researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer :
- In vitro assays : Use dose-response studies (e.g., 0.1–100 µM) in cell lines relevant to the compound’s hypothesized role (e.g., immune modulation). Include positive/negative controls (e.g., known agonists/inhibitors) .
- Data collection : Measure outcomes like IC₅₀ or EC₅₀ using triplicate experiments. Validate results with statistical tests (e.g., ANOVA with post-hoc Tukey) .
- Ethical compliance : Obtain institutional ethics approval for cell line use and adhere to ARRIVE guidelines for transparent reporting .
Q. What are the critical parameters for ensuring reproducibility in this compound studies?
- Methodological Answer :
- Batch consistency : Standardize synthesis protocols (e.g., temperature, pH) and validate purity across batches .
- Experimental controls : Include vehicle controls and blinded analysis to mitigate bias .
- Data sharing : Publish raw datasets (e.g., spectral files, dose-response curves) in supplementary materials or repositories like Zenodo .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?
- Methodological Answer :
- Systematic review : Conduct a meta-analysis using PRISMA guidelines to assess heterogeneity (e.g., calculate I² statistic) .
- Experimental validation : Replicate conflicting studies under standardized conditions (e.g., identical cell lines, buffer systems) .
- Mechanistic probes : Use knockdown/knockout models (e.g., CRISPR-Cas9) to isolate target pathways .
Q. What advanced computational strategies are effective for modeling this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. Validate with molecular dynamics simulations (e.g., GROMACS) over 100+ ns trajectories .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
- Data integration : Cross-reference computational predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. How should researchers address heterogeneity in this compound’s pharmacokinetic data across preclinical models?
- Methodological Answer :
- Pharmacokinetic modeling : Apply non-compartmental analysis (NCA) or PBPK (physiologically based pharmacokinetic) models to account for species-specific ADME variations .
- Sample preparation : Standardize protocols for plasma/tissue sampling (e.g., anticoagulants, storage at −80°C) to minimize variability .
- Meta-regression : Use R or Python to analyze covariates (e.g., animal weight, dosing intervals) influencing bioavailability .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism or R .
- Outlier detection : Apply Grubbs’ test or Rosner’s test to exclude anomalous data points .
- Reporting : Include 95% confidence intervals and effect sizes (e.g., Cohen’s d) in figures/tables .
Q. How can researchers optimize literature searches for this compound-related studies to avoid bias?
- Methodological Answer :
- Database selection : Use PubMed, Web of Science, and Embase alongside preprint servers (e.g., bioRxiv) to capture grey literature .
- Search strings : Combine terms like “this compound” AND (“mechanism” OR “pharmacokinetics”) with Boolean operators .
- Critical appraisal : Apply AMSTAR-2 or ROBIS tools to assess study quality and bias .
Tables for Key Methodological Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
